Hexyl cyclopropanecarboxylate

Medicinal Chemistry PARP-1 Inhibitors Organic Synthesis

Hexyl cyclopropanecarboxylate (CAS 60128-03-2) is an organic compound belonging to the cyclopropanecarboxylate ester class. It is characterized by a strained cyclopropane ring linked to a carboxylate group and an n-hexyl chain, with a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 60128-03-2
Cat. No. B031272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl cyclopropanecarboxylate
CAS60128-03-2
SynonymsHexyl Cyclopropanecarboxylate
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1CC1
InChIInChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3
InChIKeyCHYCGNMYMRDZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Cyclopropanecarboxylate (CAS 60128-03-2): A Specialized Ester Building Block for Organic Synthesis and Advanced Intermediates


Hexyl cyclopropanecarboxylate (CAS 60128-03-2) is an organic compound belonging to the cyclopropanecarboxylate ester class . It is characterized by a strained cyclopropane ring linked to a carboxylate group and an n-hexyl chain, with a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol [1]. Its primary documented utility is as a synthetic building block and reagent, particularly noted in the literature for its role in the synthesis of potent and selective PARP-1 inhibitors and PI4KIIIβ inhibitors for antiviral research [2].

Synthetic building block for reported PARP-1 inhibitor synthesis
Reagent in documented PI4KIIIβ inhibitor synthesis for antiviral research
Unique hexyl ester chain vs. common short-chain cyclopropanecarboxylate esters

Why Unspecified Cyclopropanecarboxylate Esters Cannot Simply Be Substituted for Hexyl Cyclopropanecarboxylate


Within the cyclopropanecarboxylate ester class, a simple substitution is not possible due to the distinct and documented synthetic utility of the hexyl ester. This compound is specifically cited in peer-reviewed literature and vendor documentation as a critical reagent for synthesizing advanced pharmaceutical intermediates with potent biological activity, a role not attributed to other simple alkyl esters like methyl or ethyl cyclopropanecarboxylates . Its selection is driven by a defined chemical outcome—the incorporation of the hexyl ester moiety into molecules that demonstrate specific enzyme inhibition (e.g., PARP-1 and PI4KIIIβ) [1]. Using a different ester would alter the steric and electronic properties of the final inhibitor molecule, likely impacting its potency and selectivity. The evidence below demonstrates this unique, application-defined differentiation.

Hexyl cyclopropanecarboxylate (target)
Documented reagent for reported PARP-1 and PI4KIIIβ inhibitor synthesis routes.
Methyl / ethyl cyclopropanecarboxylate (substitute)
No literature precedent for these specific applications; altered steric and electronic profile may shift final inhibitor properties.

Quantitative Evidence for Hexyl Cyclopropanecarboxylate's Unique Value Proposition


Documented Role as a Key Reagent in Potent PARP-1 Inhibitor Synthesis vs. Non-specific Esters

Hexyl cyclopropanecarboxylate is a key reagent in the synthesis of specific substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones. These resulting compounds are identified as potent PARP-1 inhibitors. In contrast, simpler cyclopropanecarboxylate esters like methyl or ethyl are not reported in this context .

PARP-1 Inhibitor Synthesis
Class-level
Hexyl ester uniquely documented for this route; methyl/ethyl esters not reported in this context.
Procurement justified for PARP-1 inhibitor medicinal chemistry.
Review synthetic literature for full protocols.
Medicinal Chemistry PARP-1 Inhibitors Organic Synthesis

Application in the Synthesis of Potent PI4KIIIβ Inhibitors for Antiviral Research

This compound is also a documented reagent for the synthesis of 2-alkyloxazoles, which are characterized as potent and selective PI4KIIIβ inhibitors. These inhibitors have demonstrated inhibition of Hepatitis C Virus (HCV) replication . The use of the hexyl ester is specific to this synthetic pathway; alternative esters are not identified for this application.

PI4KIIIβ Inhibitor Synthesis
Class-level
Hexyl ester used in synthesis of 2-alkyloxazoles with reported HCV replication inhibition; other esters not documented.
Supports procurement for antiviral drug discovery research.
Class-level inference; validate in specific route.
Antiviral Research PI4KIIIβ Inhibitors HCV Replication Organic Synthesis

Defined Application Scenarios for Hexyl Cyclopropanecarboxylate Based on Evidence


Medicinal Chemistry Research for PARP-1 Inhibitor Development

This scenario involves the use of Hexyl cyclopropanecarboxylate as a key reagent to synthesize advanced intermediates, specifically substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones, which have been reported as potent PARP-1 inhibitors . This application is ideal for research groups focused on oncology and DNA damage response pathways. The value proposition is the compound's specific and documented role in this synthetic route, a differentiation point from more common alkyl esters .

Antiviral Drug Discovery Targeting HCV Replication

This application scenario is for virology and drug discovery labs working on novel Hepatitis C Virus (HCV) therapeutics. Hexyl cyclopropanecarboxylate is a documented reagent in the synthesis of 2-alkyloxazoles, which function as potent and selective PI4KIIIβ inhibitors that have demonstrated inhibition of HCV replication . Its procurement is justified by this specific, literature-supported role in generating biologically active antiviral compounds .

General Organic Synthesis Requiring a Strained Cyclopropane Ester Building Block

In broader organic synthesis, Hexyl cyclopropanecarboxylate serves as a building block for introducing a strained cyclopropane ring and a hexyl ester moiety into more complex molecular architectures . This scenario is suitable for synthetic chemists exploring new reactions or building novel compound libraries where the combination of ring strain and a medium-length alkyl chain is desired. While not based on a direct comparator, the compound's structure itself provides a different chemical handle compared to smaller or larger esters [1].

Application
Selection Property
Validation Focus
PARP-1 inhibitor synthesis research
Hexyl ester building block with documented synthetic precedent
Confirm synthetic route yields reported inhibitor scaffold
PI4KIIIβ inhibitor synthesis for antiviral studies
Reagent for 2-alkyloxazole synthesis with reported HCV replication inhibition
Verify inhibitor synthesis and antiviral assay context
General organic synthesis with strained cyclopropane ester
Cyclopropane ring plus medium-chain hexyl ester handle
Assess reactivity and compatibility in novel synthetic routes

Technical Documentation Hub

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53 linked technical documents
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